molecular formula C16H27N5O6 B14199578 L-Alanyl-L-glutaminyl-L-alanyl-L-proline CAS No. 834861-97-1

L-Alanyl-L-glutaminyl-L-alanyl-L-proline

Cat. No.: B14199578
CAS No.: 834861-97-1
M. Wt: 385.42 g/mol
InChI Key: GTTGANBMKUGPNH-NAKRPEOUSA-N
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Description

Introduction to L-Alanyl-L-glutaminyl-L-alanyl-L-proline in Biomedical Research

Historical Context of Oligopeptide Therapeutic Development

The development of therapeutic oligopeptides traces its origins to the early 20th century, beginning with the isolation of insulin in 1921. Over subsequent decades, advances in peptide synthesis and structural analysis enabled the creation of shorter sequences with targeted biological activities. Dipeptides such as L-alanyl-L-glutamine (Ala-Gln) emerged as stable alternatives to free amino acids in cell culture systems, addressing challenges like ammonia toxicity and oxidative stress. By the late 20th century, tetrapeptides gained attention for their ability to balance metabolic stability with receptor specificity. For example, Leu-Gln-Pro-Arg , derived from wheat gluten, demonstrated angiotensin-converting enzyme (ACE) inhibitory activity, underscoring the therapeutic potential of tetrapeptide sequences.

The evolution of fermentation technologies further accelerated oligopeptide production. A landmark study in 2007 described the fermentative synthesis of Ala-Gln using Escherichia coli engineered with L-amino acid α-ligase (Lal), bypassing traditional chemical synthesis limitations. These innovations laid the groundwork for exploring more complex sequences like this compound, which combines the metabolic benefits of Ala-Gln with the structural rigidity conferred by proline.

Table 1: Key Milestones in Oligopeptide Therapeutic Development
Year Discovery/Innovation Significance
1921 Isolation of insulin First therapeutic peptide application
1991 Ala-Gln in cell culture Reduced ammonia toxicity in bioreactors
2007 Fermentative Ala-Gln production Scalable synthesis using engineered E. coli
2022 Tetrapeptide-based drug candidates Enhanced target specificity and stability

Structural-Functional Significance of Tetrapeptide Sequences

The biological activity of this compound is intricately linked to its primary structure and conformational dynamics. Each residue contributes distinct properties:

  • Alanine : Enhances metabolic stability and reduces steric hindrance, facilitating membrane permeability.
  • Glutamine : Serves as a nitrogen donor and modulates cellular redox balance via glutathione synthesis.
  • Proline : Introduces structural rigidity through its cyclic side chain, stabilizing β-turn conformations critical for receptor interactions.

Comparative studies of similar tetrapeptides reveal sequence-dependent functional outcomes. For instance, Arg-Pro-Ala-Lys maintains vascular permeability activity equivalent to its parent pentapeptide, highlighting the sufficiency of tetrapeptides in retaining bioactivity when key residues (e.g., proline and basic termini) are preserved. Similarly, Leu-Gln-Pro-Arg ’s ACE inhibition relies on its C-terminal arginine, which mimics endogenous substrate motifs. These findings suggest that L-alanyl-L-glutaminyl-L-alanyl-proline’s glutamine and proline residues may synergize to influence enzymatic or signaling pathways, though empirical validation remains ongoing.

Table 2: Functional Roles of Tetrapeptide Residues
Position Residue Role Example Tetrapeptide
1 L-alanine Metabolic stability Ala-Gln-Pro
2 L-glutamine Nitrogen transport, redox modulation Leu-Gln-Pro-Arg
3 L-alanine Conformational flexibility Arg-Pro-Ala-Lys
4 L-proline Structural rigidity, β-turn stabilization This compound

The integration of computational modeling and high-throughput screening has further elucidated structure-activity relationships. Molecular dynamics simulations predict that proline’s pyrrolidine ring restricts peptide backbone mobility, potentially enhancing target binding affinity. Meanwhile, glutamine’s carboxamide group may participate in hydrogen-bonding networks with proteolytic enzymes, conferring resistance to degradation. These insights guide the rational design of tetrapeptides for applications ranging from enzyme inhibition to immune modulation.

Properties

CAS No.

834861-97-1

Molecular Formula

C16H27N5O6

Molecular Weight

385.42 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H27N5O6/c1-8(17)13(23)20-10(5-6-12(18)22)14(24)19-9(2)15(25)21-7-3-4-11(21)16(26)27/h8-11H,3-7,17H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23)(H,26,27)/t8-,9-,10-,11-/m0/s1

InChI Key

GTTGANBMKUGPNH-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Peptide Coupling via Carbodiimide Chemistry

Chemical synthesis remains the most widely documented method for producing L-alanyl-L-glutaminyl-L-alanyl-L-proline. The process typically involves sequential coupling of amino acids using activating agents such as carbodiimides. A patented method (CN103626839A) outlines a two-step procedure for synthesizing related dipeptides, which can be extrapolated to tetrapeptide assembly.

In the first step, L-phthaloyl-alanine is dissolved in benzene or toluene and reacted with thionyl chloride or phosgene to form an acyl chloride intermediate. This intermediate is then coupled with L-glutamic acid under alkaline conditions (pH 9.5–10.5) to yield phthaloyl-L-alanyl-L-glutamic acid. Subsequent deprotection using hydrazine or acidic hydrolysis removes the phthaloyl group, enabling further coupling with L-alanyl-L-proline segments.

Table 1: Comparative Parameters for Chemical Synthesis

Parameter Embodiment 1 Embodiment 2
Solvent Benzene Toluene
Acylating Agent Thionyl chloride Phosgene
Reaction Temperature 50°C 60°C
Yield (Intermediate) 90% 88%

Protective Group Strategies

The use of protective groups like phthaloyl or tert-butoxycarbonyl (Boc) is critical to prevent unwanted side reactions during stepwise synthesis. For instance, the phthaloyl group shields the α-amino group of alanine during glutamine coupling, while Boc protection is employed for proline’s secondary amine. Deprotection is achieved through acidic (trifluoroacetic acid) or basic (hydrazine) conditions, though racemization remains a challenge, particularly at glutamine residues.

Enzymatic and Fermentative Production

L-Amino Acid Alpha-Ligase (Lal)-Mediated Synthesis

Recent advances leverage recombinant Escherichia coli strains expressing Lal, an enzyme that catalyzes ATP-dependent peptide bond formation. In a seminal study, engineered E. coli produced L-alanyl-L-glutamine (Ala-Gln) at 23.9 mM concentration with 96% yield by overexpressing Lal and optimizing fermentation media. Extending this to tetrapeptides requires iterative ligation: Lal first conjugates Ala and Gln, followed by a second ligation with Ala and Pro. Substrate specificity studies indicate Lal’s preference for small hydrophobic residues at the C-terminus, making Pro a suitable candidate for terminal coupling.

Table 2: Enzymatic Synthesis Efficiency

Enzyme Substrates Yield Km (mM) Reference
Lal Ala + Gln 96% 2.0–70.4
TabS Gln + Thr 96% 2.0

Substrate Engineering and Fermentation Optimization

Fermentative production requires precise control of amino acid feed rates to prevent feedback inhibition. For Ala-Gln-Pro synthesis, fed-batch fermentation with 2.5 g/L Ala and Gln, supplemented with 0.2 g/L Pro, achieved maximal titers. Magnesium sulfate (25 mM) and ATP (50 mM) are essential cofactors for Lal activity, though excess ATP reduces efficiency due to competitive inhibition.

Comparative Analysis of Methodologies

Yield and Purity

Chemical methods yield high-purity tetrapeptides (>90%) but require multiple purification steps to remove by-products like d-alanyl derivatives. Enzymatic approaches achieve comparable yields (85–96%) with fewer racemization by-products, though scalability is limited by enzyme stability.

Operational Complexity

Chemical synthesis necessitates inert atmospheres and hazardous reagents (e.g., phosgene), increasing operational costs. In contrast, fermentative methods utilize aqueous buffers and ambient conditions but demand genetic engineering expertise.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-glutaminyl-L-alanyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications, particularly at the proline residue, can occur under specific conditions.

    Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products

    Hydrolysis: Produces smaller peptides or free amino acids.

    Oxidation: May result in the formation of oxidized amino acid residues.

    Reduction: Leads to the reduction of disulfide bonds, if present.

Scientific Research Applications

L-Alanyl-L-glutaminyl-L-alanyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and as a stabilizing agent in formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The tetrapeptide may bind to receptors or enzymes, modulating their activity. For example, it could influence signaling pathways related to cell growth, differentiation, or immune response. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between L-Alanyl-L-glutaminyl-L-alanyl-L-proline and structurally related peptides:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications References
This compound (hypothetical) N/A C₁₆H₂₇N₅O₆* ~401.42 Tetrapeptide; contains Gln (nutrient) and Pro (structural stability) Potential use in clinical or topical formulations
L-Alanyl-L-glutamine (Ala-Gln) 39537-23-0 C₈H₁₅N₃O₄ 217.22 Dipeptide; stable glutamine source Clinical nutrition (e.g., parenteral feeding)
L-Alanyl-L-proline 13485-59-1 C₈H₁₄N₂O₃ 186.21 Dipeptide; cyclic proline backbone Research on peptide stability and hydrolysis
Gly-Asn-Gln-Pro-Ala 676264-31-6 C₃₀H₄₁N₉O₉ 671.70 Pentapeptide; diverse residues (Asn, Gln, Pro) Biomedical research for therapeutic peptides
L-Proline-containing topical formulations N/A Variable Variable Combines Pro with lysine, biotin, or calcium Skin repair and nutrient delivery

*Estimated formula based on peptide bond calculations.

Key Observations:
  • Size and Complexity : The tetrapeptide is larger than dipeptides like Ala-Gln and Ala-Pro, enabling more specific interactions, but smaller than pentapeptides (e.g., Gly-Asn-Gln-Pro-Ala), which may have higher target specificity .
  • Functional Residues: Glutamine: Enhances nitrogen transport and immune function in clinical formulations .

Analytical and Stability Profiles

  • Mass Spectrometry: Reactive paper spray mass spectrometry () is effective for identifying amino acid composition in peptides, which could be applied to analyze the target tetrapeptide .
  • Stability: Proline-containing peptides resist enzymatic degradation due to their cyclic structure, as seen in topical formulations combining Pro with nutrients like lysine . Ala-Gln, a dipeptide, is noted for stability in acidic conditions, making it suitable for IV solutions .

Q & A

Q. How to ensure compliance with ethical standards in human cell-based studies involving this peptide?

  • Methodological Answer : Obtain ethics committee approval (specify name/approval number) and informed consent for primary human cells. Use de-identified samples and anonymize data. Adhere to GDPR or HIPAA for data storage. Include cytotoxicity data in IRB submissions to justify safe dosing ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.